

# Application Note: Comprehensive Characterization of 2-(5-Methyl-2-nitrophenyl)acetic acid

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## Compound of Interest

**Compound Name:** 2-(5-Methyl-2-nitrophenyl)acetic acid

**Cat. No.:** B166901

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## Abstract

This document provides detailed analytical methods and protocols for the comprehensive characterization of **2-(5-Methyl-2-nitrophenyl)acetic acid**, a key intermediate in pharmaceutical synthesis. The protocols herein describe the application of High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, and Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural elucidation. This application note serves as a practical guide for researchers and quality control analysts in the pharmaceutical industry.

## Introduction

**2-(5-Methyl-2-nitrophenyl)acetic acid** is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and structural integrity are paramount to ensure the safety and efficacy of the final drug product. This note details a suite of analytical techniques to provide a comprehensive characterization of this compound.

## Analytical Methods Overview

A multi-faceted analytical approach is essential for the complete characterization of **2-(5-Methyl-2-nitrophenyl)acetic acid**. The combination of chromatographic and spectroscopic techniques provides orthogonal information regarding the compound's purity, identity, and structure.

Caption: Interconnectivity of analytical methods for full characterization.

## High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a robust method for assessing the purity of **2-(5-Methyl-2-nitrophenyl)acetic acid** and quantifying any related impurities.

### Experimental Protocol

Caption: Workflow for HPLC analysis.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or Formic acid (for MS compatibility)
- **2-(5-Methyl-2-nitrophenyl)acetic acid** standard and sample

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.<sup>[1]</sup> For MS compatibility, replace phosphoric acid with 0.1% formic acid.<sup>[2][3]</sup>

- Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1 mg/mL.
- Sample Solution: Prepare the sample solution in the same manner as the standard solution.
- Chromatographic Conditions:
  - Flow rate: 1.0 mL/min[1]
  - Column Temperature: 30 °C[1]
  - Injection Volume: 10 µL
  - UV Detection: 225 nm[1]
- Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is determined by the area percentage of the main peak.

## Data Presentation

Parameter	Value
Column	C18 (150 x 4.6 mm, 5 µm)
Mobile Phase	ACN:H <sub>2</sub> O (50:50) + 0.1% Acid
Flow Rate	1.0 mL/min
Temperature	30 °C
Detection	225 nm
Expected Retention Time	Compound-specific (to be determined)

## Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is employed to identify and quantify volatile and semi-volatile impurities that may be present from the synthesis process. Derivatization may be necessary to increase the volatility of the acidic analyte.

## Experimental Protocol

Caption: Workflow for GC-MS analysis.

Instrumentation:

- GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m)[4]

Reagents:

- Derivatizing agent (e.g., BSTFA)
- Solvent (e.g., Dichloromethane)
- Helium (carrier gas)

Procedure:

- Sample Preparation: Dissolve a known amount of the sample in the solvent. If necessary, add the derivatizing agent and heat to ensure complete reaction.
- GC Conditions:
  - Injector Temperature: 250 °C
  - Oven Program: Start at 120 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 2 min.[4]
  - Carrier Gas Flow: 1 mL/min (Helium)[4]
- MS Conditions:
  - Ion Source Temperature: 230 °C
  - Electron Energy: 70 eV[4]
  - Mass Range: 40-500 amu

- Analysis: Inject the prepared sample. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).[\[5\]](#)

## Data Presentation

Parameter	Value
Column	DB-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier Gas	Helium (1 mL/min)
Oven Program	120 °C (1 min) -> 300 °C (10 °C/min, 2 min hold)
Ionization	Electron Ionization (70 eV)
Expected m/z	Molecular Ion: 195.05; Fragments: to be determined

Predicted mass-to-charge ratios for various adducts can be found in public databases like PubChem.[\[6\]](#)

## Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are powerful tools for the unambiguous structural confirmation of **2-(5-Methyl-2-nitrophenyl)acetic acid**.

Protocol:

- Dissolve approximately 10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).[\[7\]](#)
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field spectrometer.[\[7\]](#)
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Assign the chemical shifts, multiplicities, and coupling constants.

Expected  $^1\text{H}$  NMR Data (based on similar compounds):

- A singlet for the methyl group ( $\text{CH}_3$ ) around  $\delta$  2.3 ppm.
- A singlet for the methylene group ( $\text{CH}_2$ ) around  $\delta$  3.8 ppm.
- Aromatic protons in the range of  $\delta$  7.3-7.8 ppm, showing characteristic splitting patterns.
- A broad singlet for the carboxylic acid proton ( $\text{COOH}$ ) at  $\delta$  > 12 ppm.[8]

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Protocol:

- Acquire the IR spectrum using an ATR-FTIR spectrometer.[9]
- Place a small amount of the solid sample directly on the ATR crystal.
- Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

Expected IR Data (based on similar compounds):

- A broad O-H stretch from the carboxylic acid around 2500-3300  $\text{cm}^{-1}$ .
- A C=O stretch from the carboxylic acid around 1700  $\text{cm}^{-1}$ .[8]
- Asymmetric and symmetric N-O stretches from the nitro group around 1520 and 1340  $\text{cm}^{-1}$ , respectively.[8]
- C-H stretches from the aromatic ring and alkyl groups.

## Spectroscopic Data Summary

Technique	Functional Group	Expected Chemical Shift / Wavenumber
<sup>1</sup> H NMR	-CH <sub>3</sub>	~2.3 ppm (s)
-CH <sub>2</sub> -	~3.8 ppm (s)	
Ar-H	7.3-7.8 ppm (m)	
-COOH	>12 ppm (br s)	
<sup>13</sup> C NMR	-CH <sub>3</sub>	~20 ppm
-CH <sub>2</sub> -	~35 ppm	
Ar-C	120-150 ppm	
-COOH	~172 ppm	
IR	-OH (acid)	2500-3300 cm <sup>-1</sup> (broad)
C=O (acid)	~1700 cm <sup>-1</sup>	
-NO <sub>2</sub>	~1520 cm <sup>-1</sup> & ~1340 cm <sup>-1</sup>	

## Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of **2-(5-Methyl-2-nitrophenyl)acetic acid**. The combination of HPLC, GC-MS, NMR, and IR spectroscopy ensures the verification of its identity, purity, and structure, which is critical for its application in research and pharmaceutical development. These protocols can be adapted and validated for routine quality control in a laboratory setting.

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